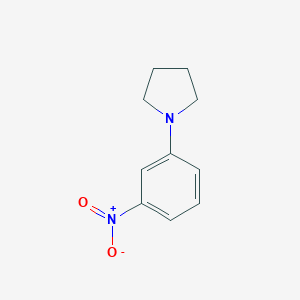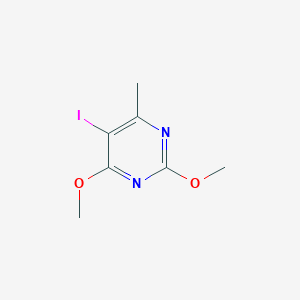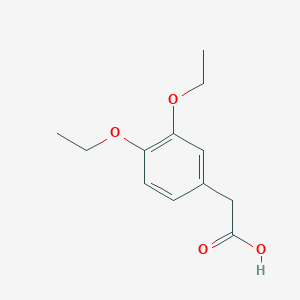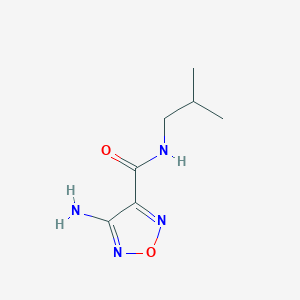![molecular formula C16H20FNO3 B187916 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid CAS No. 304666-33-9](/img/structure/B187916.png)
3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid” has the molecular formula C16H20FNO3 . It has a molecular weight of 293.33 g/mol . The compound has several synonyms, including “3-[(4-fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid” and “3-(4-fluorophenylcarbamoyl)-1,2,2-trimethyl-cyclopentanecarboxylic acid” among others .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C16H20FNO3/c1-15(2)12(8-9-16(15,3)14(20)21)13(19)18-11-6-4-10(17)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,18,19)(H,20,21) . The canonical SMILES string is CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)F)C . Physical And Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 2.7 . This value is a measure of the compound’s lipophilicity, which influences its absorption, distribution, metabolism, and excretion in the body.Applications De Recherche Scientifique
Biomedical Engineering: Glucose-Responsive Microneedle Patch
- Summary : Researchers have developed a glucose-responsive microneedle patch for closed-loop dual-hormone delivery in diabetic mice and pigs . This patch can regulate blood glucose levels by dynamically tuning the release ratio of insulin and glucagon analogs.
- Methods : The microneedles are copolymerized from a monomer mixture containing a glucose-responsive moiety, which can bind to glucose and shift the net charge of the polymeric matrix, thus controlling the hormone release .
- Results : The patch demonstrated tight long-term regulation of blood glucose levels, maintaining them for over 24 hours in minipig models .
Organic Chemistry: Synthesis of Liquid Crystalline Compounds
- Summary : The compound has been used to create novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls through palladium-catalyzed cross-couplings .
- Results : The resulting compounds exhibit properties suitable for applications in advanced materials and electronics .
Pharmaceutical Research: Cabozantinib Intermediate
- Summary : It serves as a useful research chemical used as an intermediate in the synthesis of cabozantinib, a medication used in cancer treatment .
- Results : The intermediate contributes to the successful synthesis of cabozantinib, which has shown efficacy in treating certain types of cancer .
Material Science: Synthesis of Organic Materials
- Summary : This compound is an important intermediate in the synthesis of various organic materials, including pharmaceuticals and dyes.
- Results : The synthesized materials have potential applications in multiple industries due to their versatile chemical properties.
Chemical Research: Pyrazine-2-Carboxylic Acid Derivative
- Summary : The compound is a high-purity carboxylic acid derivative with unique chemical properties, useful in research and development .
- Results : The compound’s properties make it a valuable asset for various chemical research applications .
Catalysis: Suzuki Coupling Reactions
- Summary : This compound is used in Suzuki coupling reactions, which are a type of cross-coupling reaction that forms carbon-carbon bonds and is widely used in the synthesis of complex organic compounds .
- Methods : The Suzuki coupling involves the reaction of a boronic acid (derived from the compound) with an aryl or vinyl halide using a palladium catalyst under basic conditions .
- Results : The reaction is known for its efficiency and the ability to create biaryl compounds, which are important in pharmaceuticals and agrochemicals .
Propriétés
IUPAC Name |
3-[(4-fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c1-15(2)12(8-9-16(15,3)14(20)21)13(19)18-11-6-4-10(17)5-7-11/h4-7,12H,8-9H2,1-3H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEIWOOIEJSTAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC1(C)C(=O)O)C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389335 |
Source


|
| Record name | 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
CAS RN |
304666-33-9 |
Source


|
| Record name | 3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

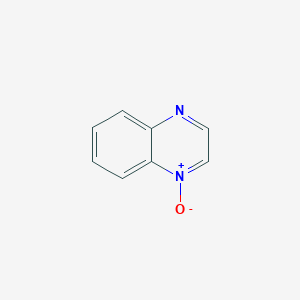
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)
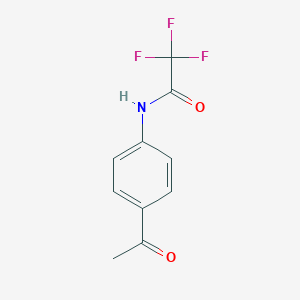
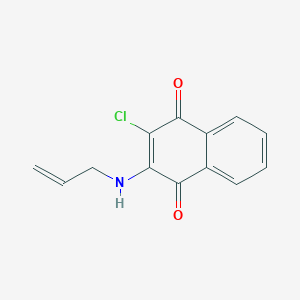
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)


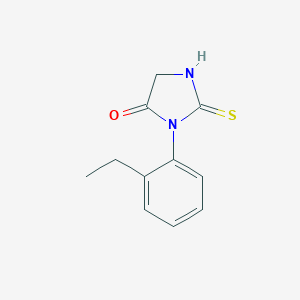
![2-Amino-4,4,6,6-tetramethyl-4,6-dihydrothieno[2,3-c]furan-3-carbonitrile](/img/structure/B187854.png)
